molecular formula C25H23ClN2O5 B265464 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265464
M. Wt: 466.9 g/mol
InChI Key: XMWCSUAHQKKJPF-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of COX-2, which is involved in inflammation, and also inhibit the activity of various kinases, such as EGFR and VEGFR, which are involved in cancer growth and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one include the reduction of inflammation and oxidative stress, inhibition of cancer cell growth and induction of apoptosis, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which can protect against oxidative damage in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential applications in cancer research, inflammation studies, and neuroprotection research. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity at higher doses.

Future Directions

For research on 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one include the development of more efficient synthesis methods, the investigation of its potential applications in other areas of scientific research, such as cardiovascular disease and diabetes, and the exploration of its potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of 4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 5-(4-isopropylphenyl)-3-isoxazolecarboxylic acid in the presence of triethylamine. The resulting product is then subjected to a reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and 2,6-lutidine to obtain the final product.

Scientific Research Applications

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research applications, such as in studies on cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that this compound can reduce inflammation and oxidative stress. In neuroprotection research, this compound has been shown to have protective effects against neurodegenerative diseases.

properties

Product Name

4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23ClN2O5/c1-13(2)15-5-7-16(8-6-15)22-21(23(29)17-9-10-19(32-4)18(26)12-17)24(30)25(31)28(22)20-11-14(3)33-27-20/h5-13,22,29H,1-4H3/b23-21+

InChI Key

XMWCSUAHQKKJPF-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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